

Early Research and Development of YM-58483 (BTP2): A Technical Overview

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Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

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Note: Initial searches for "YM-58790" did not yield specific information for a compound with that identifier. The provided information pertains to YM-58483, also known as BTP2, a well-characterized inhibitor of store-operated calcium entry, which is likely the intended subject of the query.

This technical guide provides an in-depth overview of the early research and development of YM-58483, a potent and selective inhibitor of store-operated Ca^{2+} entry (SOCE). The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.

Core Mechanism of Action

YM-58483 is a pyrazole derivative that acts as a blocker of store-operated calcium (SOC) channels, more specifically, the calcium release-activated calcium (CRAC) channels.^{[1][2]} In non-excitabile cells, a decrease in Ca^{2+} concentration within the endoplasmic reticulum (ER) triggers the activation of these channels in the plasma membrane, leading to a sustained influx of extracellular Ca^{2+} .^{[1][3]} This process, known as store-operated calcium entry (SOCE), is crucial for various cellular functions, including the activation of T lymphocytes and the production of inflammatory cytokines.^{[1][3]} YM-58483 selectively inhibits this Ca^{2+} influx, thereby exerting its immunomodulatory and anti-inflammatory effects.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from early in vitro and in vivo studies on YM-58483.

Parameter	Value	Cell/System	Condition	Reference
IC50 (Thapsigargin-induced Ca ²⁺ influx)	100 nM	Jurkat T cells	Thapsigargin stimulation	[1][2]
IC50 (IL-2 production)	~100 nM	T lymphocytes	-	[4]
IC50 (IL-4 production)	~100 nM	Murine Th2 T cell clone (D10.G4.1)	Conalbumin stimulation	[4]
IC50 (IL-5 production)	~100 nM	Murine Th2 T cell clone (D10.G4.1)	Conalbumin stimulation	[4]
IC50 (IL-5 production)	~100 nM	Human whole blood cells	Phytohemagglutinin stimulation	[4]
IC50 (T cell proliferation)	330 nM	One-way mixed lymphocyte reaction	-	[5]
IC50 (Histamine release)	460 nM	RBL-2H3 cells	DNP antigen stimulation	[5]
IC50 (Leukotriene production)	310 nM	RBL-2H3 cells	DNP antigen stimulation	[5]
ED50 (Delayed-type hypersensitivity)	1.1 mg/kg	Mice	-	[1]

Key Experimental Protocols

Measurement of Intracellular Ca²⁺ Concentration

A common method to assess the inhibitory effect of YM-58483 on SOCE involves measuring changes in intracellular calcium concentration ($[Ca^{2+}]_i$) using fluorescent Ca^{2+} indicators. A typical protocol is as follows:

- **Cell Loading:** Jurkat T cells are loaded with a Ca^{2+} -sensitive fluorescent dye, such as Fura-2 AM, by incubation in a physiological salt solution.
- **Baseline Measurement:** The baseline fluorescence is recorded in a Ca^{2+} -free medium.
- **Store Depletion:** The endoplasmic reticulum Ca^{2+} stores are depleted by adding a SERCA pump inhibitor, such as thapsigargin (e.g., 1 μM). This leads to a transient increase in $[Ca^{2+}]_i$ due to Ca^{2+} leakage from the ER.
- **Compound Incubation:** YM-58483 at various concentrations is added to the cells.
- **Ca^{2+} Re-addition:** Extracellular Ca^{2+} is added back to the medium (e.g., 1 mM $CaCl_2$) to initiate SOCE.
- **Data Acquisition:** The fluorescence signal is continuously monitored using a fluorometer or a fluorescence microscope to determine the extent of Ca^{2+} influx. The IC_{50} value is calculated from the concentration-response curve of YM-58483's inhibition of the sustained Ca^{2+} influx.

Cytokine Production Assay

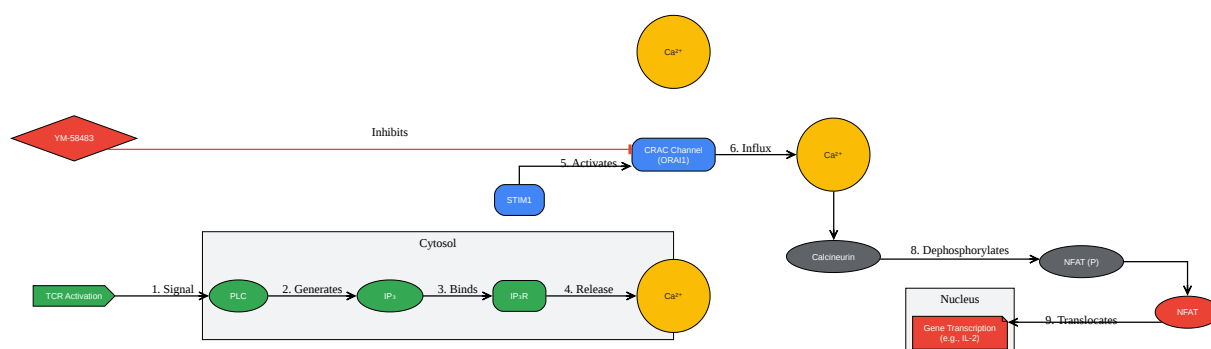
The effect of YM-58483 on cytokine production is a key indicator of its immunomodulatory activity. A general protocol for measuring cytokine levels is outlined below:

- **Cell Culture:** T cells (e.g., Jurkat cells, primary T lymphocytes, or a Th2 T cell clone like D10.G4.1) or human whole blood cells are cultured under appropriate conditions.
- **Stimulation:** The cells are stimulated to produce cytokines. For example, T cells can be stimulated with anti-CD3 monoclonal antibodies, conalbumin, or phytohemagglutinin (PHA).
- **Compound Treatment:** The cells are treated with varying concentrations of YM-58483.
- **Incubation:** The cells are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine secretion.

- **Sample Collection:** The cell culture supernatant is collected.
- **Cytokine Quantification:** The concentration of specific cytokines (e.g., IL-2, IL-4, IL-5) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for the cytokine of interest.
- **Data Analysis:** The IC50 value for the inhibition of cytokine production is determined by plotting the percentage of inhibition against the concentration of YM-58483.

Visualizations

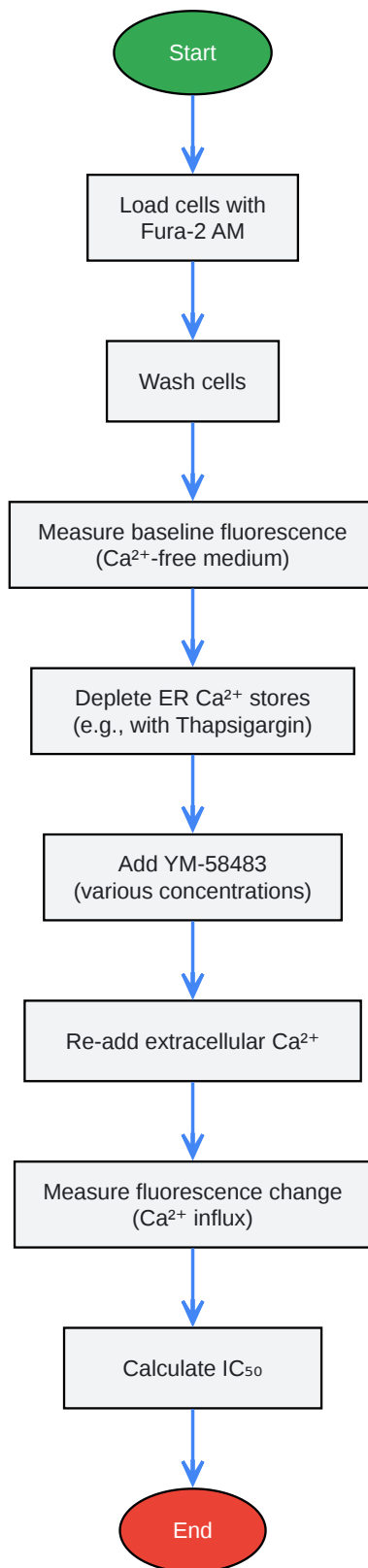
Signaling Pathway Diagram



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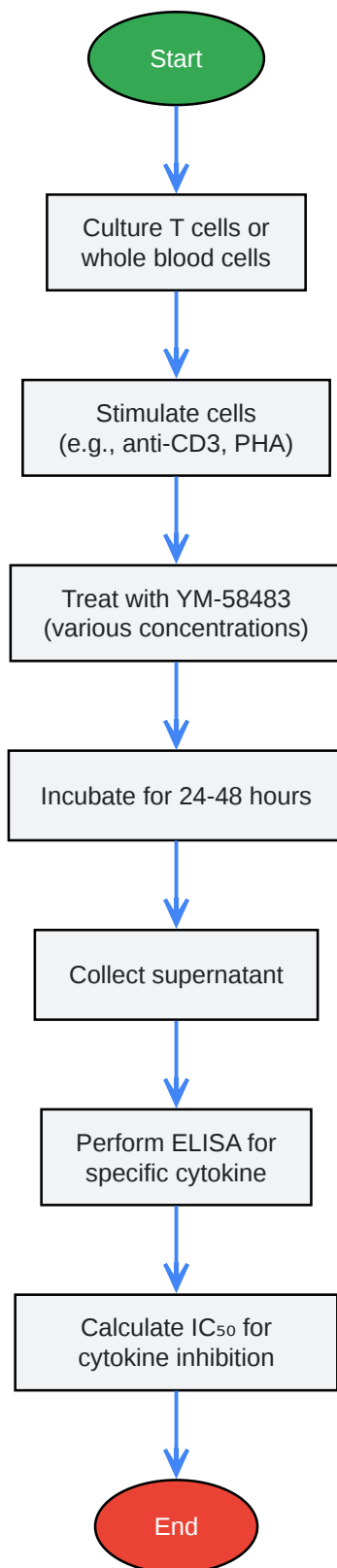
Figure 1: YM-58483 inhibits the SOCE signaling pathway.

Experimental Workflow Diagrams



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Figure 2: Workflow for intracellular calcium measurement.



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Figure 3: Workflow for cytokine production assay.

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